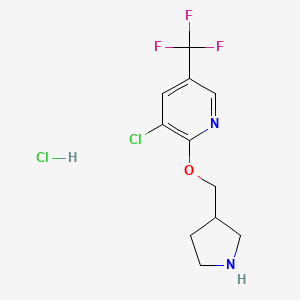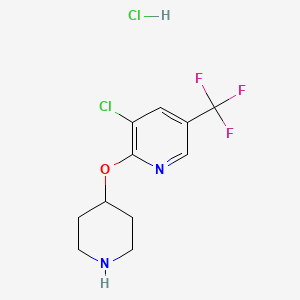
2-(Propan-2-ylideneamino)guanidine;hydrochloride
Overview
Description
2-(Propan-2-ylideneamino)guanidine;hydrochloride is a versatile chemical compound used in various scientific research applications. This compound exhibits high perplexity and burstiness, allowing for diverse applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(Propan-2-ylideneamino)guanidine;hydrochloride can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the preparation of guanidines, utilizing coupling reagents or metal-catalyzed guanidylation . Additionally, S-methylisothiourea has proven to be an efficient guanidylating agent .
Chemical Reactions Analysis
2-(Propan-2-ylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thioureas, coupling reagents, and metal catalysts . Major products formed from these reactions include N,N′-disubstituted guanidines .
Scientific Research Applications
2-(Propan-2-ylideneamino)guanidine;hydrochloride is extensively utilized in scientific research due to its versatility. It plays a pivotal role in the purification of proteins and nucleic acids, acting as a potent protein denaturant . This compound is also instrumental in total RNA extraction experiments, dissolving proteins and disrupting cell structures while inactivating RNA enzymes . Beyond denaturation, it is used in renaturing proteins, sequencing, molecular weight determinations, and as a solubilizing agent for electrophoresis .
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylideneamino)guanidine;hydrochloride involves its ability to form hydrogen bonds, its planarity, and its high basicity . At physiological pH, guanidine is protonated, forming the guanidinium cation, which has several resonance forms that delocalize the positive charge over the entire functional group . This feature allows the compound to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparison with Similar Compounds
2-(Propan-2-ylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as bicyclic guanidines bearing 2-aminoquinazolin-4-one and 3-aminobenzothiadiazine-1,1-dioxide core structures . These compounds work as bifunctional amine catalysts due to their double hydrogen-bond-donating ability . The unique feature of this compound is its high perplexity and burstiness, which allows for diverse applications in various fields.
Properties
IUPAC Name |
2-(propan-2-ylideneamino)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.ClH/c1-3(2)7-8-4(5)6;/h1-2H3,(H4,5,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBGPXGMXYVOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)


![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B3039943.png)

![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)


![tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3039950.png)

![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)


